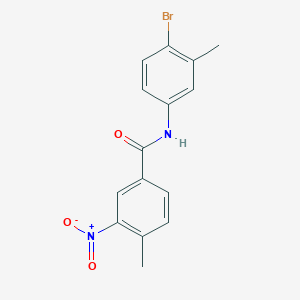![molecular formula C15H14N2O3 B5763641 N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of enzymes that play a crucial role in cytokine signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection.
Mecanismo De Acción
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide exerts its therapeutic effects by inhibiting the activity of JAK3, a key enzyme involved in cytokine signaling. JAK3 is primarily expressed in immune cells and plays a crucial role in the activation of T cells and the production of cytokines that are involved in the inflammatory response. By inhibiting JAK3, N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide reduces the production of pro-inflammatory cytokines and dampens the immune response, thereby providing relief from autoimmune disorders and preventing transplant rejection.
Biochemical and Physiological Effects:
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also inhibits the activation and proliferation of T cells and reduces the production of antibodies. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and immune response. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is also effective in a wide range of experimental models, including in vitro assays and in vivo animal models. However, the high cost of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide and its limited availability can be a limitation for its use in lab experiments.
Direcciones Futuras
For research include investigating the efficacy of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide in combination with other immunosuppressive agents, exploring its potential use in other autoimmune disorders, and investigating its long-term safety profile.
Métodos De Síntesis
The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is a complex process involving several steps. The initial step involves the reaction of 4-aminophenylacetic acid with cyclopropylcarbonyl chloride to form the corresponding cyclopropylcarbonyl derivative. This intermediate is then reacted with furan-2-carboxylic acid to yield N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has also been investigated for its potential use in preventing transplant rejection in organ transplantation.
Propiedades
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-3-4-10)16-11-5-7-12(8-6-11)17-15(19)13-2-1-9-20-13/h1-2,5-10H,3-4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABOMZPWUNXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(cyclopropylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)
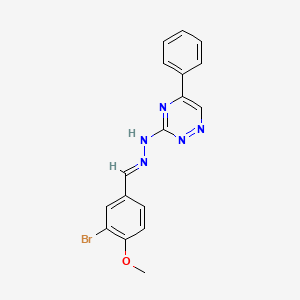
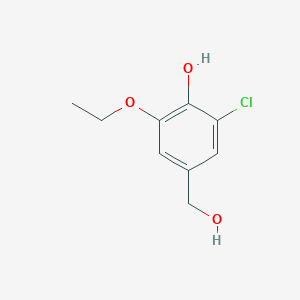
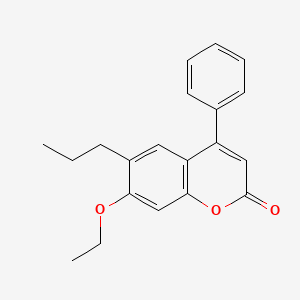
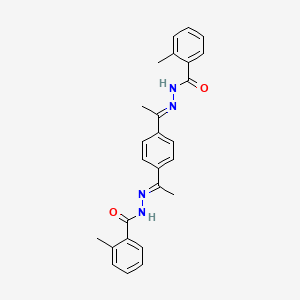
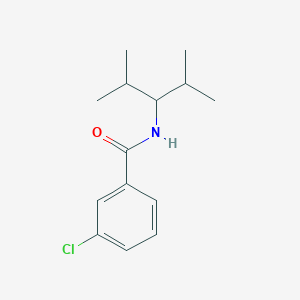
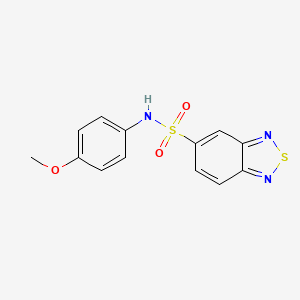
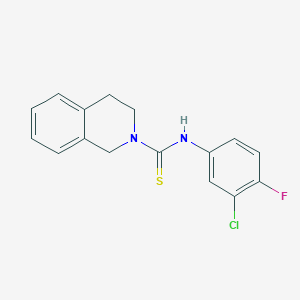
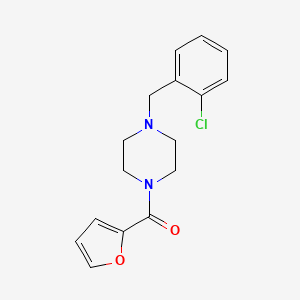
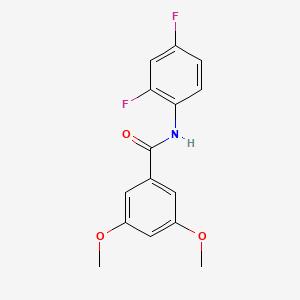
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
